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Compound of Interest

Compound Name:
N-Pyrazinylcarbonylphenylalanine-

d8

Cat. No.: B12403048 Get Quote

An In-depth Examination of a Key Deuterated Internal Standard for Pharmacokinetic Studies of

Bortezomib

N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a stable, isotopically labeled derivative of N-

Pyrazinylcarbonyl-L-phenylalanine, a critical chemical intermediate in the synthesis of the

proteasome inhibitor drug, Bortezomib. More significantly, N-Pyrazinylcarbonyl-L-phenylalanine

is also a major metabolite of Bortezomib.[1][2] This dual role makes its deuterated analog, N-

Pyrazinylcarbonyl-L-phenylalanine-d8, an indispensable tool for researchers and drug

development professionals, primarily serving as an internal standard in liquid chromatography-

tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Bortezomib

and its metabolites in biological matrices.[3][4]

This technical guide provides a comprehensive overview of N-Pyrazinylcarbonyl-L-

phenylalanine-d8, including its chemical properties, synthesis, application in experimental

protocols, and its role in the broader context of Bortezomib's metabolism.

Core Chemical and Physical Data
A summary of the key chemical and physical properties of N-Pyrazinylcarbonyl-L-

phenylalanine-d8 and its non-deuterated counterpart is presented below. The deuteration adds

approximately 8 atomic mass units to the molecular weight.
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Property
N-Pyrazinylcarbonyl-L-
phenylalanine-d8

N-Pyrazinylcarbonyl-L-
phenylalanine

CAS Number
1331912-47-0 [No results

found]
114457-94-2[5]

Molecular Formula C₁₄H₅D₈N₃O₃ C₁₄H₁₃N₃O₃[5]

Molecular Weight ~279.32 g/mol 271.27 g/mol [5]

IUPAC Name

(2S)-3-(phenyl-d5)-2-(pyrazine-

2-carbonylamino)propanoic

acid-2,3,3-d3

(2S)-3-phenyl-2-(pyrazine-2-

carbonylamino)propanoic

acid[5]

Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine
and its Deuterated Analog
The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine is a crucial step in the production of

Bortezomib. Several synthetic routes have been described in the literature, generally involving

the coupling of pyrazine-2-carboxylic acid with L-phenylalanine or its ester derivative.[6][7] The

synthesis of the deuterated analog follows a similar pathway, utilizing deuterated L-

phenylalanine (L-phenylalanine-d8) as a starting material.

Representative Synthetic Scheme
A common approach involves the activation of pyrazine-2-carboxylic acid, followed by its

reaction with L-phenylalanine methyl ester, and subsequent hydrolysis of the ester to yield the

final product. The synthesis of the deuterated version would substitute L-phenylalanine-d8

methyl ester.
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General Synthesis of N-Pyrazinylcarbonyl-L-phenylalanine

Activation of Pyrazine-2-carboxylic acid Esterification of L-Phenylalanine

Coupling Reaction

Hydrolysis

Pyrazine-2-carboxylic acid

SOCl₂

Pyrazine-2-carbonyl chloride

Activation

Coupling

L-Phenylalanine
(or L-Phenylalanine-d8)

Methanol, SOCl₂

L-Phenylalanine methyl ester
(or L-Phenylalanine-d8 methyl ester)

Esterification

N-Pyrazinylcarbonyl-L-phenylalanine methyl ester
(or deuterated analog)

Base (e.g., NaOH)

N-Pyrazinylcarbonyl-L-phenylalanine
(or N-Pyrazinylcarbonyl-L-phenylalanine-d8)

Hydrolysis

Click to download full resolution via product page

A representative workflow for the synthesis of N-Pyrazinylcarbonyl-L-phenylalanine.
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Application in Bioanalytical Methods
The primary application of N-Pyrazinylcarbonyl-L-phenylalanine-d8 is as an internal standard

(IS) in LC-MS/MS methods for the quantification of Bortezomib and its metabolites in biological

samples such as plasma. The use of a stable isotope-labeled internal standard is crucial for

correcting for variations in sample preparation, injection volume, and ionization efficiency in the

mass spectrometer, thereby ensuring the accuracy and precision of the analytical results.[8]

Experimental Protocol: Quantification of Bortezomib in
Human Plasma
The following is a representative experimental protocol for the quantification of Bortezomib in

human plasma using an LC-MS/MS method, which would typically employ a deuterated internal

standard like N-Pyrazinylcarbonyl-L-phenylalanine-d8 or a deuterated form of the parent drug

itself.

1. Sample Preparation (Protein Precipitation)

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard

working solution (e.g., N-Pyrazinylcarbonyl-L-phenylalanine-d8 in methanol).

Add 300 µL of acetonitrile (protein precipitating agent).

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions
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Parameter Typical Conditions

LC System Agilent 1200 Series or equivalent

Column
C18 reverse-phase column (e.g., 50 x 2.1 mm,

3.5 µm)

Mobile Phase
Gradient of 0.1% formic acid in water (A) and

0.1% formic acid in acetonitrile (B)

Flow Rate 0.3 mL/min

Injection Volume 10 µL

MS System
Triple quadrupole mass spectrometer (e.g., API

4000)

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions

Bortezomib: m/z 385.2 → 258.1; IS

(hypothetical for N-Pyrazinylcarbonyl-L-

phenylalanine-d8): m/z 280.3 → [product ion]

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA)

for linearity, accuracy, precision, selectivity, recovery, and stability.

Validation Parameter Typical Acceptance Criteria

Linearity (r²) ≥ 0.99

Accuracy
Within ±15% of the nominal concentration

(±20% for LLOQ)

Precision (%CV) ≤ 15% (≤ 20% for LLOQ)

Recovery Consistent, precise, and reproducible

Stability
Analyte stable under various storage and

handling conditions
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Role in Bortezomib Metabolism
Bortezomib undergoes extensive metabolism in humans, primarily through oxidation by

cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP1A2).[9] One of the major metabolic

pathways is oxidative deboronation, which cleaves the boronic acid moiety from the parent

drug. This process leads to the formation of several metabolites, including N-Pyrazinylcarbonyl-

L-phenylalanine.[1][2]

Metabolic Pathway of Bortezomib

Bortezomib

CYP3A4, CYP2C19, CYP1A2

Oxidative Deboronation

Catalyzes

Metabolite M1
(Carbinolamide)

Metabolite M2
(Carbinolamide)

N-Pyrazinylcarbonyl-L-phenylalanine
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A simplified diagram of the metabolic pathway of Bortezomib.
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The formation of N-Pyrazinylcarbonyl-L-phenylalanine as a metabolite underscores the

importance of using its deuterated form as an internal standard. This allows for the

simultaneous and accurate quantification of both the parent drug and this key metabolite,

providing a more complete pharmacokinetic profile of Bortezomib.

Conclusion
N-Pyrazinylcarbonyl-L-phenylalanine-d8 is a vital tool in the development and clinical

application of the anticancer drug Bortezomib. Its use as an internal standard in LC-MS/MS

assays enables the precise and accurate measurement of Bortezomib and its metabolites in

biological fluids. A thorough understanding of its synthesis, analytical application, and its place

within the metabolic fate of Bortezomib is essential for researchers in pharmacology, drug

metabolism, and clinical diagnostics. This guide provides a foundational understanding for

these professionals, facilitating the robust and reliable bioanalysis required for advancing

cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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